calystegine A3
Overview
Description
Calystegine A3 is a naturally occurring polyhydroxylated nortropane alkaloid. It is primarily found in plants belonging to the Solanaceae and Convolvulaceae families. This compound is characterized by its unique bicyclic structure, which includes multiple hydroxyl groups. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases .
Mechanism of Action
Target of Action
Calystegine A3, a natural product isolated from Calystegia sepium , primarily targets the enzyme β-glucocerebrosidase . This enzyme plays a crucial role in the breakdown of glucocerebrosides, a type of fat molecule, in the body. Dysfunctions in this enzyme can lead to a buildup of these fats, causing various health issues .
Mode of Action
This compound acts as a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity . The binding of this compound to β-glucocerebrosidase involves favorable van der Waals interactions and hydrogen bonding .
Biochemical Pathways
It is known that the compound derives from the tropane alkaloid pathway . By inhibiting β-glucocerebrosidase, this compound likely affects the metabolic pathways involving glucocerebrosides .
Result of Action
The inhibition of β-glucocerebrosidase by this compound can lead to an increase in intracellular β-glucocerebrosidase activities in certain cells . This suggests that this compound may have potential therapeutic applications, particularly in conditions where β-glucocerebrosidase activity is compromised .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calystegine A3 can be synthesized through various chemical routes. One common method involves the reduction of tropinone to pseudotropine, followed by hydroxylation at specific positions on the nortropane skeleton . The reaction conditions typically include the use of reducing agents such as sodium borohydride and hydroxylating agents like osmium tetroxide.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. For instance, the use of genetically engineered microorganisms to produce the compound has been explored. These microorganisms are engineered to express specific enzymes that catalyze the biosynthesis of this compound from simpler precursors .
Chemical Reactions Analysis
Types of Reactions: Calystegine A3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Calystegine A3 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Calystegine B1
- Calystegine B2
- Calystegine B3
- Calystegine N1
- Calystegine A5
Calystegine A3 stands out among these compounds due to its potent enzyme inhibitory activity and potential therapeutic applications.
Properties
IUPAC Name |
(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCBOVUINUHZJA-MVIOUDGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C(CC1N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131580-36-4 | |
Record name | Calystegine A3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131580-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calystegine A3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131580364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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